molecular formula C24H16ClN5O2 B11541263 5-amino-3-{(Z)-2-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-1-cyanoethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile

5-amino-3-{(Z)-2-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-1-cyanoethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B11541263
M. Wt: 441.9 g/mol
InChI Key: MTLJSIMCOGJILY-LFIBNONCSA-N
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Description

5-AMINO-3-[(1Z)-2-[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes a furan ring, a pyrazole ring, and various functional groups such as amino, cyano, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-3-[(1Z)-2-[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: Starting with a suitable precursor, the furan ring is synthesized through cyclization reactions.

    Introduction of the pyrazole ring: The pyrazole ring is formed by reacting hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Functional group modifications: Various functional groups such as amino, cyano, and methoxy groups are introduced through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-3-[(1Z)-2-[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups such as cyano or nitro groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-AMINO-3-[(1Z)-2-[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and functional groups, which may exhibit biological activity.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: Researchers investigate its interactions with biological molecules to understand its potential effects and mechanisms of action.

Mechanism of Action

The mechanism of action of 5-AMINO-3-[(1Z)-2-[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-AMINO-3-[(1Z)-2-[5-(3-CHLOROPHENYL)FURAN-2-YL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE
  • 5-AMINO-3-[(1Z)-2-[5-(4-METHOXYPHENYL)FURAN-2-YL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE

Uniqueness

The uniqueness of 5-AMINO-3-[(1Z)-2-[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE lies in its specific combination of functional groups and structural features. This combination may confer unique properties, such as specific biological activity or material characteristics, that are not present in similar compounds.

Properties

Molecular Formula

C24H16ClN5O2

Molecular Weight

441.9 g/mol

IUPAC Name

5-amino-3-[(Z)-2-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile

InChI

InChI=1S/C24H16ClN5O2/c1-31-22-9-7-15(12-20(22)25)21-10-8-18(32-21)11-16(13-26)23-19(14-27)24(28)30(29-23)17-5-3-2-4-6-17/h2-12H,28H2,1H3/b16-11+

InChI Key

MTLJSIMCOGJILY-LFIBNONCSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C3=NN(C(=C3C#N)N)C4=CC=CC=C4)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=NN(C(=C3C#N)N)C4=CC=CC=C4)Cl

Origin of Product

United States

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